4-((4-cyanophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide
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Overview
Description
The compound “4-((4-cyanophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a sulfonyl group attached to a cyanophenyl group, and a carboxamide group. The exact spatial arrangement of these groups would depend on the specific synthetic route used and the conditions under which the compound was prepared .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonyl group could potentially undergo reactions with nucleophiles, and the presence of the quinoline ring might allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl and carboxamide could enhance its solubility in polar solvents .Scientific Research Applications
Antibacterial Agents
Research on fluoroquinolone derivatives, such as "1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid," highlights their potential as broad antibacterial agents. These compounds exhibit significant activity against experimental infections, suggesting a promising avenue for developing new antibacterial drugs (Goueffon et al., 1981).
Anticancer Activity
The synthesis and biological evaluation of phenylaminosulfanyl-1,4‐naphthoquinone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines. This indicates the therapeutic potential of sulfonyl and naphthoquinone derivatives in cancer treatment, with certain compounds showing remarkable cytotoxic activity and low toxicity in normal cells (Ravichandiran et al., 2019).
Cystic Fibrosis Treatment
Sulfamoyl-4-oxoquinoline-3-carboxamides have been identified as novel potentiators for correcting defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. Compounds like N-ethyl 6-(ethylphenylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide show submicromolar potency, offering a potential therapeutic strategy for cystic fibrosis (Suen et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-cyanophenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-3-25(4-2)21(26)18-13-24-19-10-7-15(22)11-17(19)20(18)29(27,28)16-8-5-14(12-23)6-9-16/h5-11,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLVYJPDHZBDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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